molecular formula C16H17BrN2O B14084620 1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene CAS No. 1048377-49-6

1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene

Cat. No.: B14084620
CAS No.: 1048377-49-6
M. Wt: 333.22 g/mol
InChI Key: NPIGOVOLHOYFCH-UHFFFAOYSA-N
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Description

1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a bromobutoxy group attached to a phenyl ring, which is further connected to a diazene moiety. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene typically involves the reaction of 4-bromobutyl phenyl ether with a diazene precursor. The reaction conditions often include the use of solvents such as acetone or ethanol, and catalysts like potassium carbonate to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .

Scientific Research Applications

1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The diazene moiety may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene is unique due to the presence of both the bromobutoxy group and the diazene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1048377-49-6

Molecular Formula

C16H17BrN2O

Molecular Weight

333.22 g/mol

IUPAC Name

[4-(4-bromobutoxy)phenyl]-phenyldiazene

InChI

InChI=1S/C16H17BrN2O/c17-12-4-5-13-20-16-10-8-15(9-11-16)19-18-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2

InChI Key

NPIGOVOLHOYFCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCBr

Origin of Product

United States

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